Benzyl l-glutaminate 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC16531474
Molecular Formula: C19H24N2O6S
Molecular Weight: 408.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24N2O6S |
|---|---|
| Molecular Weight | 408.5 g/mol |
| IUPAC Name | benzyl 2,5-diamino-5-oxopentanoate;4-methylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C12H16N2O3.C7H8O3S/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H,6-8,13H2,(H2,14,15);2-5H,1H3,(H,8,9,10) |
| Standard InChI Key | XREQBJVGZYBBFB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzyl L-glutaminate 4-methylbenzenesulfonate consists of an L-glutamic acid backbone esterified with a benzyl group at the α-carboxyl position and a 4-methylbenzenesulfonate counterion. The benzyl ester moiety () confers lipophilicity, facilitating membrane permeability, while the sulfonate group () enhances aqueous solubility and stability in polar solvents. This amphipathic structure is critical for its versatility in synthetic and biological applications.
Physical Characteristics
The compound typically presents as a white to light yellow crystalline solid with a melting point range of 166–170°C. Its solubility profile is pH-dependent: it dissolves readily in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but exhibits limited solubility in water or nonpolar solvents like hexane. Spectral data (IR, NMR) confirm the presence of characteristic functional groups, including the ester carbonyl () and sulfonate S=O stretches ().
Synthesis and Manufacturing
Synthetic Pathways
Benzyl L-glutaminate 4-methylbenzenesulfonate is synthesized through a multi-step protocol involving:
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Esterification of L-glutamic acid: L-glutamic acid reacts with benzyl alcohol in the presence of a catalytic acid (e.g., -toluenesulfonic acid) to form benzyl L-glutaminate .
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Salt formation: The intermediate is treated with 4-methylbenzenesulfonic acid to yield the final tosylate salt.
Optimization of reaction conditions (temperature, solvent, stoichiometry) is crucial to achieving high yields () and purity (). Recent advances in biocatalytic methods, such as enzyme-mediated esterification, offer greener alternatives to traditional acid-catalyzed processes.
Purification and Quality Control
Purification via recrystallization from ethanol/water mixtures removes unreacted starting materials and byproducts. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensure batch consistency and compliance with pharmaceutical standards .
Applications in Biochemical Research
Peptide Synthesis
The compound serves as a protected glutamic acid derivative in solid-phase peptide synthesis (SPPS). The benzyl ester acts as a temporary protecting group for the γ-carboxyl side chain, which can be selectively removed via hydrogenolysis without affecting other functional groups . This selectivity is vital for constructing complex peptides with precise regiochemistry.
Prodrug Development
Benzyl L-glutaminate 4-methylbenzenesulfonate is a precursor for prodrugs designed to improve the bioavailability of therapeutic agents. For example, conjugation with anticancer drugs like methotrexate enhances cellular uptake and reduces off-target toxicity . The tosylate group further stabilizes the prodrug in physiological environments, prolonging its half-life.
Comparative Analysis with Related Compounds
Benzyl L-glutaminate 4-methylbenzenesulfonate distinguishes itself through its balanced solubility-reactivity profile, making it preferable for applications requiring both aqueous and organic phase compatibility.
Future Research Directions
Synthesis Optimization
Exploring enzymatic catalysis and flow chemistry could reduce reliance on hazardous reagents and improve scalability. For instance, lipase-mediated esterification under mild conditions has shown promise in preliminary trials, achieving 92% yield with minimal waste .
Therapeutic Exploration
Ongoing studies are evaluating the compound’s efficacy in combination therapies, such as co-administration with checkpoint inhibitors in oncology. Early-phase clinical trials are needed to validate preclinical findings and establish safety profiles .
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